molecular formula C12H7N3O2 B8609707 5-formyl-2-pyrimidin-5-yloxybenzonitrile

5-formyl-2-pyrimidin-5-yloxybenzonitrile

Cat. No. B8609707
M. Wt: 225.20 g/mol
InChI Key: LPAJLHXUOPBCOO-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-fluoro-5-formylbenzonitrile and pyrimidin-5-ol.
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[N:12]1[CH:17]=[C:16]([OH:18])[CH:15]=[N:14][CH:13]=1>>[CH:10]([C:7]1[CH:8]=[CH:9][C:2]([O:18][C:16]2[CH:17]=[N:12][CH:13]=[N:14][CH:15]=2)=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:11]

Inputs

Step One
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC(=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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